molecular formula C14H10BrClN2O2 B3868941 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime

4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime

Cat. No. B3868941
M. Wt: 353.60 g/mol
InChI Key: XHBRGCRYUKWCBU-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime, also known as 4-Br-BAOC, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of research.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that play a crucial role in cell division. The compound binds to the colchicine binding site of tubulin, preventing its polymerization and leading to mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime is its high potency against cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its practical application in vivo.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime. One area of focus is the development of new derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-oxidant effects, which may lead to the development of new therapies for various diseases. Finally, the potential use of this compound in combination with other anti-cancer agents is an area of interest for future research.

Scientific Research Applications

4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in inhibiting the growth of drug-resistant cancer cells.

properties

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-11-6-4-10(5-7-11)9-17-20-14(19)18-13-3-1-2-12(16)8-13/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBRGCRYUKWCBU-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)ON=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)O/N=C\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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